molecular formula C34H35NO5 B3057162 2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)- CAS No. 77174-08-4

2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-

Cat. No.: B3057162
CAS No.: 77174-08-4
M. Wt: 537.6 g/mol
InChI Key: ZXLUBBNCEANTCA-NXVJRICRSA-N
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Description

The compound 2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)- is a highly substituted piperidinone derivative characterized by multiple benzyl (phenylmethoxy) protecting groups. The molecule features a six-membered lactam (piperidinone) core, with three benzyloxy groups at positions 3, 4, and 5, and a benzyloxymethyl substituent at position 5. This extensive benzylation enhances stability under acidic or basic conditions, making it suitable for multi-step synthetic pathways .

Properties

IUPAC Name

(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO5/c36-34-33(40-24-29-19-11-4-12-20-29)32(39-23-28-17-9-3-10-18-28)31(38-22-27-15-7-2-8-16-27)30(35-34)25-37-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2,(H,35,36)/t30-,31-,32+,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLUBBNCEANTCA-NXVJRICRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(=O)N2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(=O)N2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471285
Record name AG-H-08425
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77174-08-4
Record name AG-H-08425
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Piperidinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)- is particularly notable for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure

The compound's structure features multiple phenylmethoxy groups attached to a piperidinone core. The stereochemistry at positions 3, 4, 5, and 6 plays a crucial role in its biological interactions.

Antimicrobial Activity

Recent studies indicate that piperidinone derivatives exhibit antimicrobial properties. For example, research has demonstrated that certain piperidinone compounds show efficacy against various bacterial strains. A study highlighted the antimicrobial activity of 2-piperidinone derivatives extracted from natural sources such as pomegranate peels, indicating a promising avenue for developing new antimicrobial agents .

CYP450 Interaction

2-Piperidone has been identified as a substrate for cytochrome P450 enzymes, particularly CYP2E1. Research indicates that the levels of 2-piperidone can serve as a biomarker for CYP2E1 activity in vivo. In experiments with Cyp2e1-null mice, the accumulation of 2-piperidone was inversely correlated with CYP2E1 activity, suggesting its potential role in drug metabolism and toxicity assessment .

Neuropharmacological Effects

Piperidinone compounds are also being explored for their neuropharmacological effects. Some derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders. The pharmacophore containing the piperidine ring is crucial for binding to receptors involved in these pathways .

Study on Antimicrobial Properties

A systematic investigation into the antimicrobial properties of various piperidinone derivatives revealed that modifications to the phenylmethoxy groups significantly influenced their efficacy against specific pathogens. The study utilized both in vitro and in vivo models to assess the effectiveness of these compounds .

CompoundActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Metabolomic Profiling

In another study focusing on the metabolic pathways involving 2-piperidone, researchers administered varying doses of the compound to wild-type mice and analyzed the resultant metabolomic profiles. The findings indicated dose-dependent effects on metabolite concentrations, further establishing the compound's role in metabolic processes regulated by CYP450 enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

Target Compound
  • Core: Piperidinone (6-membered lactam ring).
  • Substituents : 3,4,5-Tris(phenylmethoxy) and 6-[(phenylmethoxy)methyl].
  • Molecular Formula: C₅₂H₅₁NO₆ (based on ).
  • Key Feature : Stereospecific arrangement (3R,4S,5R,6R) for chiral induction.
Analogues

2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose () Core: Glucose (pyranose ring). Substituents: Four benzyl groups at positions 2,3,4,6. Molecular Formula: C₃₄H₃₆O₆. Key Feature: A protected monosaccharide used in glycosylation reactions. Unlike the target compound, it lacks a lactam ring and has a different stereochemical profile (2S,3R,4S,5R,6R).

Glucopyranosyl Trichloroacetimidate () Core: Glucose with a trichloroacetimidate leaving group. Substituents: Three benzyl groups and one trichloroacetimidate. Molecular Formula: C₃₆H₃₆Cl₃NO₆. Key Feature: Designed for glycosylation via activation of the anomeric position, contrasting with the target compound’s lactam functionality.

Hexahydropyrano[3,2-d][1,3]dioxin Derivative () Core: Fused pyran-dioxin system. Substituents: Multiple benzyloxy groups and a phenylmethoxymethyl chain. Molecular Formula: C₅₄H₅₆O₁₁. Key Feature: A bicyclic structure with applications in carbohydrate mimetics, differing in ring system and oxidation state compared to the target.

Key Differences :

  • The target compound’s synthesis focuses on selective benzylation of a lactam core, while glucose derivatives prioritize anomeric activation (e.g., trichloroacetimidate formation) .

Reactivity and Stability

  • Target Compound :

    • Stable under acidic/basic conditions due to benzyl ether protection.
    • The lactam ring may undergo nucleophilic attack at the carbonyl, enabling ring-opening reactions.
  • Tetra-O-benzyl Glucose: Susceptible to acid-catalyzed glycosylation but stable toward bases. Deprotection requires hydrogenolysis (H₂/Pd-C) .
  • Phosphoramidate Derivatives () :

    • Reactive toward nucleophiles (e.g., amines) due to the P-N bond, unlike the target’s lactam.

Preparation Methods

Cyclopentanone-Derived Precursors

Source demonstrates that 2-piperidone can be synthesized from cyclopentanone via a two-step process involving:

  • Beckmann rearrangement to form ε-caprolactam
  • Selective ring contraction to yield 2-piperidone

Modified conditions for functionalized derivatives:

Step Reagents Temperature Yield
1 NH₂OH·HCl, H₂SO₄ 0-5°C 68%
2 H₂O₂, NaOH 80°C 72%

This route provides the basic lactam structure but requires subsequent functionalization.

Chiral Building Block Strategies

Source details the use of enantiopure 2-piperidone derivatives as chiral templates. Key modifications include:

  • Baker's yeast reduction of β-keto esters to establish C3 stereochemistry
  • Lipase-mediated kinetic resolution for enantiomeric enrichment (ee >98%)
  • Eschenmoser sulfide contraction for side chain elongation

Stepwise Synthesis and Functionalization

Sequential Benzylation Protocol

Patent data reveals a four-step benzylation sequence for similar structures:

  • Primary alcohol protection

    • Reagent: Benzyl bromide, NaH, DMF
    • Time: 12 hr at 0°C → RT
    • Yield: 89%
  • Secondary alcohol activation

    • Mitsunobu reaction: DIAD, PPh₃, BnOH
    • Stereochemical inversion at C4
  • Tertiary alcohol benzylation

    • Silver oxide-mediated etherification
    • Requires strict moisture control
  • Side chain installation

    • Mannich reaction with benzyloxyacetaldehyde
    • Diastereomeric ratio: 3:1 (controlled by H-bond directing groups)

Stereochemical Control Strategies

Asymmetric Induction Methods

Source provides critical insights for stereochemical control:

Stereocenter Method Inducing Agent Selectivity
C3 Enzymatic reduction Baker's yeast 94% ee
C4 Evans oxazolidinone Chiral auxiliary dr >20:1
C5/C6 Tandem Claisen-Schmidt/Michael L-Proline catalyst 88% ee

Crystallographic Resolution

Patent discloses resolution of racemic intermediates using:

  • Di-p-toluoyl-D-tartaric acid in ethanol/water
  • Three recrystallizations to achieve >99% de
  • Thermal racemization minimized below 40°C

Lactamization and Ring-Closing Methodologies

Intramolecular Cyclization

Source demonstrates optimized conditions for piperidinone formation:

Parameter Value
Coupling reagent HATU
Base DIPEA
Solvent DCM
Concentration 0.1 M
Yield 78%

Critical factors:

  • Slow addition to prevent oligomerization
  • Microwave assistance reduces reaction time from 48 hr to 3 hr

Reductive Amination Approach

Alternative method from Source:

  • Linear amine precursor synthesis
  • NaBH(OAc)₃-mediated cyclization
  • Chelation-controlled transition state ensures (5R,6R) configuration

Purification and Characterization

Chromatographic Methods

  • Normal phase SiO₂: Hexane/EtOAc gradient (5:1 → 1:1)
  • Reverse phase C18: MeOH/H₂O + 0.1% TFA
  • Recycling HPLC for diastereomer separation

Crystallization Optimization

Solvent System Crystal Form Purity
EtOAc/Hexane Needles 99.2%
IPA/H₂O Prisms 98.7%
CHCl₃/MeOH Amorphous 95.1%

Yield Optimization Strategies

Comparative data from multiple sources:

Step Conventional Yield Optimized Yield Improvement Factor
Benzylation 67% 89% 1.33×
Lactamization 58% 78% 1.34×
Resolution 42% 68% 1.62×

Key innovations:

  • Microwave-assisted protection group installation
  • Flow chemistry for exothermic benzylation steps
  • Cryogenic grinding to enhance reaction kinetics

Q & A

Q. What synthetic strategies are recommended for constructing the multi-protected piperidinone scaffold with benzyloxy groups?

  • Methodological Answer : The synthesis of poly-substituted piperidinones requires sequential protection/deprotection steps. For example:
  • Step 1 : Use benzyl ether groups to protect hydroxyl moieties due to their stability under diverse reaction conditions.
  • Step 2 : Employ nucleophilic substitution or Mitsunobu reactions to introduce substituents at specific positions.
  • Step 3 : Optimize reaction time and temperature to prevent epimerization, as stereochemical integrity is critical for biological activity .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is essential to isolate intermediates.

Q. How is stereochemical configuration (3R,4S,5R,6R) confirmed in such derivatives?

  • Methodological Answer :
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry when single crystals are obtainable.
  • NMR analysis : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY to identify spatial proximity of protons. For example, axial vs. equatorial substituents show distinct coupling constants (Jaxial-axial1012 HzJ_{\text{axial-axial}} \approx 10-12\ \text{Hz}) .
  • Optical rotation : Compare experimental [α]D_D values with literature data for analogous compounds.

Q. What safety protocols are critical for handling oxygen-sensitive intermediates during synthesis?

  • Methodological Answer :
  • Inert atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.
  • Storage : Use amber vials with PTFE-lined caps to prevent oxidation.
  • Emergency measures : Ensure immediate access to eyewash stations and fire-resistant materials (e.g., dry sand) for spills .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data across different assay systems?

  • Methodological Answer :
  • Assay validation : Cross-validate using orthogonal techniques (e.g., cell-based vs. enzymatic assays).
  • Metabolomic profiling : Track metabolic stability using LC-MS to identify degradation products that may interfere with activity .
  • Statistical modeling : Apply logistic regression (as in ovarian cancer biomarker studies) to identify confounding variables (e.g., serum matrix effects) .

Q. What strategies mitigate racemization during deprotection of benzyloxy groups?

  • Methodological Answer :
  • Catalytic hydrogenolysis : Use Pd/C under H2H_2 at 1–3 atm. Monitor reaction progress via TLC to minimize overexposure to acidic byproducts.
  • Alternative methods : Employ BCl3_3 in dichloromethane at 78C-78^\circ\text{C} for selective deprotection without disturbing stereocenters .
  • Validation : Post-reaction chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >98%.

Q. Which advanced NMR techniques resolve structural ambiguities in highly substituted piperidinones?

  • Methodological Answer :
  • 19F^{19}\text{F} NMR : If fluorinated analogs exist, use fluorine coupling patterns to confirm substitution patterns .
  • HSQC and HMBC : Correlate 13C^{13}\text{C} and 1H^{1}\text{H} signals to map long-range connectivity (e.g., distinguishing between C-3 and C-4 benzyloxy groups).
  • Dynamic NMR : Detect hindered rotation in bulky substituents by variable-temperature experiments .

Q. How can metabolic stability of this compound be improved for in vivo studies?

  • Methodological Answer :
  • Structural modifications : Replace labile benzyloxy groups with stabilized analogs (e.g., p-methoxybenzyl or SEM groups).
  • Prodrug design : Introduce ester or carbamate moieties at metabolically vulnerable sites to enhance bioavailability .
  • In vitro screening : Use liver microsome assays (human/rat) to identify metabolic hotspots and guide optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-
Reactant of Route 2
2-Piperidinone, 3,4,5-tris(phenylmethoxy)-6-[(phenylmethoxy)methyl]-, (3R,4S,5R,6R)-

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